molecular formula C11H8BrNO2 B15146438 3-(4-Bromo-1H-indol-3-yl)prop-2-enoic acid CAS No. 1018612-26-4

3-(4-Bromo-1H-indol-3-yl)prop-2-enoic acid

Cat. No.: B15146438
CAS No.: 1018612-26-4
M. Wt: 266.09 g/mol
InChI Key: NBIPARIWYVDONI-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-indol-3-yl)prop-2-enoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1H-indol-3-yl)prop-2-enoic acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between indole-3-carbaldehyde and 4-bromoacetophenone under basic conditions. The reaction is often facilitated by microwave irradiation to improve yield and reduce reaction time .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Claisen-Schmidt condensation reactions. The use of continuous flow reactors and microwave-assisted synthesis can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1H-indol-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromo-1H-indol-3-yl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its neuroprotective properties, particularly in the context of Alzheimer’s disease.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1H-indol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Used as a rooting hormone in plant propagation .

Uniqueness

3-(4-Bromo-1H-indol-3-yl)prop-2-enoic acid is unique due to its dual inhibitory action on monoamine oxidase and acetylcholinesterase, making it a promising candidate for neuroprotective therapies. Its bromine substitution also allows for further chemical modifications, enhancing its versatility in synthetic chemistry .

Properties

CAS No.

1018612-26-4

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

3-(4-bromo-1H-indol-3-yl)prop-2-enoic acid

InChI

InChI=1S/C11H8BrNO2/c12-8-2-1-3-9-11(8)7(6-13-9)4-5-10(14)15/h1-6,13H,(H,14,15)

InChI Key

NBIPARIWYVDONI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)C=CC(=O)O

Origin of Product

United States

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